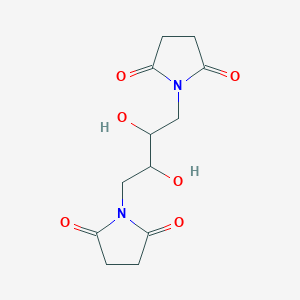
1,1'-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is a complex organic compound characterized by the presence of two pyrrolidine-2,5-dione rings connected via a 2,3-dihydroxybutane-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) typically involves the reaction of pyrrolidine-2,5-dione with a dihydroxybutane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the dihydroxybutane-1,4-diyl linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrrolidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols or diamines.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the dihydroxybutane linker.
Dihydroxybutane derivatives: Compounds with similar dihydroxybutane structures but different functional groups attached.
Uniqueness
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is unique due to the combination of two pyrrolidine-2,5-dione rings and a dihydroxybutane linker, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
681129-02-2 |
|---|---|
Fórmula molecular |
C12H16N2O6 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1-[4-(2,5-dioxopyrrolidin-1-yl)-2,3-dihydroxybutyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H16N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h7-8,15-16H,1-6H2 |
Clave InChI |
HUVBGDMHARKCIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(C(CN2C(=O)CCC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


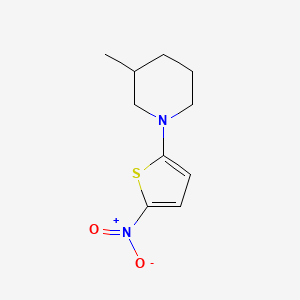
![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
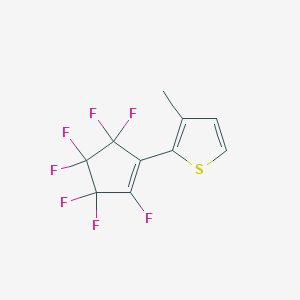
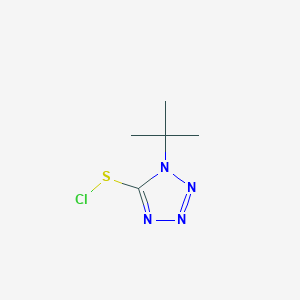
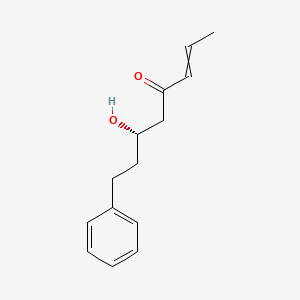
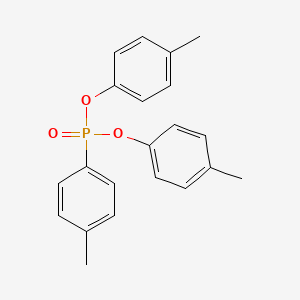
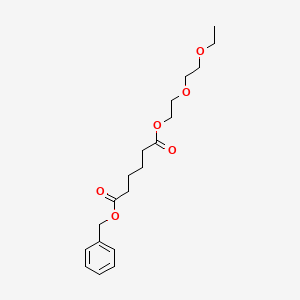
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
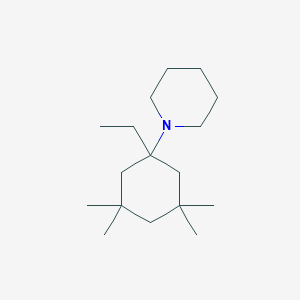
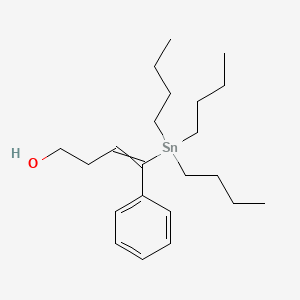
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
